molecular formula C5H7BrN2O B6315986 (4-Bromo-1-methyl-1H-imidazol-2-yl)methanol CAS No. 445303-73-1

(4-Bromo-1-methyl-1H-imidazol-2-yl)methanol

Cat. No.: B6315986
CAS No.: 445303-73-1
M. Wt: 191.03 g/mol
InChI Key: BNRPQHIWAUHACI-UHFFFAOYSA-N
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Description

(4-Bromo-1-methyl-1H-imidazol-2-yl)methanol is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a bromine atom at the 4-position, a methyl group at the 1-position, and a hydroxymethyl group at the 2-position. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-1-methyl-1H-imidazol-2-yl)methanol can be achieved through several methods. One common approach involves the bromination of 1-methyl-1H-imidazole, followed by the introduction of the hydroxymethyl group. The reaction typically proceeds as follows:

    Bromination: 1-Methyl-1H-imidazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 4-position.

    Hydroxymethylation: The resulting 4-bromo-1-methyl-1H-imidazole is then reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 2-position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and hydroxymethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-1-methyl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The compound can undergo reduction reactions to modify the imidazole ring or the functional groups attached to it.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

    Substitution Reactions: New derivatives with different functional groups at the 4-position.

    Oxidation Reactions: Aldehydes or carboxylic acids.

    Reduction Reactions: Reduced imidazole derivatives.

Scientific Research Applications

(4-Bromo-1-methyl-1H-imidazol-2-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, such as dyes and catalysts.

Comparison with Similar Compounds

    1-Methyl-1H-imidazole: Lacks the bromine and hydroxymethyl groups, making it less reactive in certain chemical reactions.

    4-Bromo-1H-imidazole: Lacks the methyl and hydroxymethyl groups, limiting its versatility in synthesis.

    2-Hydroxymethyl-1H-imidazole: Lacks the bromine and methyl groups, affecting its reactivity and applications.

Uniqueness: (4-Bromo-1-methyl-1H-imidazol-2-yl)methanol is unique due to the presence of the bromine atom, methyl group, and hydroxymethyl group, which confer distinct chemical properties and reactivity. These functional groups make it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.

Properties

IUPAC Name

(4-bromo-1-methylimidazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-8-2-4(6)7-5(8)3-9/h2,9H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRPQHIWAUHACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401277155
Record name 4-Bromo-1-methyl-1H-imidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445303-73-1
Record name 4-Bromo-1-methyl-1H-imidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445303-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-methyl-1H-imidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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